An In-depth Technical Guide to Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9)
An In-depth Technical Guide to Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-4-fluorobenzoate, with the Chemical Abstracts Service (CAS) number 653-92-9, is a halogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene (B151609) ring, imparts distinct reactivity that is leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics, with a focus on its role as an intermediate in the synthesis of novel anticancer agents.
Chemical and Physical Properties
Methyl 2-bromo-4-fluorobenzoate is typically a colorless to light yellow liquid at room temperature.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, methanol, and ether.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 653-92-9 | [2] |
| Molecular Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.03 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 75-78 °C at 1 mmHg | [1] |
| Density | 1.577 g/cm³ | [1] |
| Refractive Index | 1.531 | [1] |
| Flash Point | 100 °C | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol, ether | [1] |
| Storage | Store at room temperature in a dry, well-sealed container | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Methyl 2-bromo-4-fluorobenzoate. The following table summarizes its key spectral data.
| Spectroscopy | Data | Reference(s) |
| ¹H-NMR (300 MHz, CDCl₃) | δ 7.89 (dd, J=8.7, 6.0 Hz, 1H), 7.43 (dd, J=8.3, 2.4 Hz, 1H), 7.18 (ddd, J=8.7, 8.3, 2.4 Hz, 1H), 3.92 (s, 3H) | [3] |
| ¹³C-NMR | Data not readily available in the searched literature. | |
| Infrared (IR) | Data not readily available in the searched literature. | |
| Mass Spectrometry (MS) | Data not readily available in the searched literature. |
Experimental Protocols
Synthesis of Methyl 2-bromo-4-fluorobenzoate
Methyl 2-bromo-4-fluorobenzoate can be synthesized from 2-bromo-4-fluorobenzoic acid via esterification. One common method involves the use of iodomethane (B122720) and a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
Protocol: Esterification of 2-bromo-4-fluorobenzoic acid [4]
-
Materials: 2-bromo-4-fluorobenzoic acid, iodomethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), acetonitrile (B52724) (CH₃CN), diethyl ether (Et₂O), water (H₂O), brine, sodium sulfate (B86663) (Na₂SO₄), silica (B1680970) gel.
-
Procedure:
-
To a solution of 2-bromo-4-fluorobenzoic acid (1.0 equiv, e.g., 1.0 g, 4.57 mmol) in acetonitrile (11 mL) at 23 °C, add iodomethane (2.0 equiv, 0.57 mL, 9.14 mmol).
-
Add DBU (1.7 equiv, 1.16 mL, 7.76 mmol) to the solution.
-
Stir the reaction mixture for 48 hours at 23 °C.
-
Quench the reaction with water (10 mL) and extract the product with diethyl ether (2 x 10 mL).
-
Combine the organic extracts and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane/EtOAc (95:5) eluent to afford Methyl 2-bromo-4-fluorobenzoate as a colorless oil (yield: 98%).[4]
-
Key Reactions of Methyl 2-bromo-4-fluorobenzoate
The bromine atom on the aromatic ring of Methyl 2-bromo-4-fluorobenzoate makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.
3.2.1. Buchwald-Hartwig Amination
This reaction is used to form an aryl-amine bond. A general protocol for the amination of an aryl bromide, adapted for Methyl 2-bromo-4-fluorobenzoate, is provided below.
Protocol: Buchwald-Hartwig Amination of Methyl 2-bromo-4-fluorobenzoate (General Procedure)
-
Materials: Methyl 2-bromo-4-fluorobenzoate, desired amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., 1.4 equiv), Methyl 2-bromo-4-fluorobenzoate (1.0 equiv), and the amine (1.2 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
3.2.2. Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the aromatic ring and a boronic acid derivative. A general protocol is as follows.
Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-4-fluorobenzoate (General Procedure) [5]
-
Materials: Methyl 2-bromo-4-fluorobenzoate, arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), a base (e.g., K₃PO₄), and a solvent system (e.g., 1,4-dioxane (B91453)/water).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2-bromo-4-fluorobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 equiv).[5]
-
Seal the flask and purge with an inert gas for 10-15 minutes.[5]
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Applications in Drug Development
Methyl 2-bromo-4-fluorobenzoate is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, including anticancer, antidepressant, antiviral, and analgesic drugs.[1] Its utility lies in its ability to introduce a substituted phenyl ring into a target molecule, often through the palladium-catalyzed reactions described above.
Synthesis of TEAD Inhibitors for Cancer Therapy
A significant application of Methyl 2-bromo-4-fluorobenzoate is in the synthesis of inhibitors of the TEA Domain (TEAD) family of transcription factors. The YAP-TEAD transcriptional complex is a key downstream effector of the Hippo signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and apoptosis.[1][6][7] Dysregulation of the Hippo pathway and subsequent overexpression of TEAD have been implicated in a variety of cancers.[6][8]
Methyl 2-bromo-4-fluorobenzoate is a key starting material in the synthesis of LM98, a potent small-molecule inhibitor of TEAD.[3][6] LM98 functions by binding to the palmitic acid pocket of TEAD, thereby inhibiting its autopalmitoylation and reducing YAP-TEAD transcriptional activity.[3][6] This leads to a reduction in the expression of downstream target genes like CTGF and Cyr61, resulting in the inhibition of cancer cell migration and cell cycle arrest.[3][6]
Visualizations
YAP-TEAD Signaling Pathway
The following diagram illustrates the central role of the YAP-TEAD complex in the Hippo signaling pathway. When the Hippo pathway is "off," unphosphorylated YAP translocates to the nucleus and binds to TEAD, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis. Small-molecule inhibitors, synthesized from precursors like Methyl 2-bromo-4-fluorobenzoate, can block this interaction.
Caption: The YAP-TEAD signaling pathway and point of therapeutic intervention.
Experimental Workflow: Synthesis of a TEAD Inhibitor Precursor
The diagram below outlines the key steps in a synthetic sequence where Methyl 2-bromo-4-fluorobenzoate is a crucial intermediate. This workflow illustrates a common strategy in medicinal chemistry, starting from a simple building block and progressing to a more complex molecule through a series of well-defined chemical transformations.
Caption: Synthetic workflow from starting material to a TEAD inhibitor precursor.
Safety and Handling
Methyl 2-bromo-4-fluorobenzoate is an irritant and can be harmful if inhaled or ingested.[1] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
Methyl 2-bromo-4-fluorobenzoate is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and development. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular scaffolds that are central to many therapeutic agents. The synthesis of the TEAD inhibitor LM98 highlights the importance of this compound in the development of targeted cancer therapies. This guide provides researchers with the essential technical information to effectively and safely utilize Methyl 2-bromo-4-fluorobenzoate in their research endeavors.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 653-92-9|Methyl 2-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 5. 653-92-9 | methyl 2-bromo-4-fluorobenzoate - Alachem Co., Ltd. [alachem.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 653-92-9 Methyl 2-bromo-4-fluorobenzoate AKSci V7138 [aksci.com]
